molecular formula C15H15FN2OS B3490361 N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE

N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE

Cat. No.: B3490361
M. Wt: 290.4 g/mol
InChI Key: GNOHLFFDHUGSMJ-UHFFFAOYSA-N
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Description

N-[4-(4-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a fluorophenyl group, a methyl group, and a cyclobutanecarboxamide moiety, making it a unique and potentially bioactive molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole and its derivatives. The reaction involves the condensation of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The specific steps are as follows:

    Preparation of Substituted Thiourea: The substituted thiourea is prepared by reacting aniline derivatives with carbon disulfide and ammonia.

    Condensation Reaction: The substituted thiourea is then reacted with 4-fluorophenacyl bromide in ethanol to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to ensure maximum yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclobutanecarboxamide moiety differentiates it from other thiazole derivatives, potentially enhancing its stability and bioactivity.

Properties

IUPAC Name

N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2OS/c1-9-13(10-5-7-12(16)8-6-10)17-15(20-9)18-14(19)11-3-2-4-11/h5-8,11H,2-4H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNOHLFFDHUGSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2CCC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE
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N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE
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N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE
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N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE
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N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE
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N-[4-(4-FLUOROPHENYL)-5-METHYL-13-THIAZOL-2-YL]CYCLOBUTANECARBOXAMIDE

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